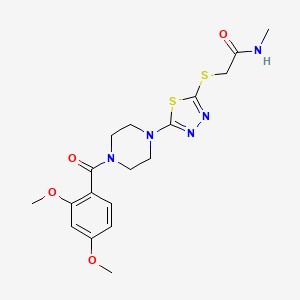

2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a piperazine moiety substituted with a 2,4-dimethoxybenzoyl group. The structure also includes a thioether bridge and an N-methylacetamide terminal group.

Properties

IUPAC Name |

2-[[5-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S2/c1-19-15(24)11-28-18-21-20-17(29-18)23-8-6-22(7-9-23)16(25)13-5-4-12(26-2)10-14(13)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAADKAVIFREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , with the CAS number 1105199-61-8, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and neuropharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 437.5 g/mol. Its structure features a thiadiazole ring linked to a piperazine moiety and a dimethoxybenzoyl group, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₄S₂ |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1105199-61-8 |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to inhibition of growth in various bacterial strains.

- In Vitro Studies : In studies involving various Gram-positive and Gram-negative bacteria, compounds similar to this one have shown minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to values lower than standard antibiotics like ampicillin and fluconazole .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties due to their ability to inhibit cancer cell proliferation.

- Cytotoxicity Assays : The cytostatic properties of related thiadiazole compounds have been documented in various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines with IC50 values indicating potent activity .

- Research Findings : A study highlighted the potential of thiadiazole compounds in targeting specific pathways involved in cancer cell survival and proliferation, suggesting that this compound may similarly affect tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Neuropharmacological Activity

Emerging research suggests that compounds containing piperazine and thiadiazole moieties may exhibit neuropharmacological effects.

- Monoamine Oxidase Inhibition : A related study evaluated the inhibition of monoamine oxidase (MAO) enzymes by thiadiazole derivatives. Compounds showed promising inhibitory activity against MAO-A isoforms, suggesting potential applications in treating mood disorders .

- Behavioral Studies : Animal models treated with similar thiadiazole compounds exhibited improved behavioral outcomes in tests for anxiety and depression, indicating possible central nervous system effects .

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to this compound:

- Case Study 1 : A study involving a series of thiadiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, with one derivative showing an MIC value of 16 μg/mL compared to 32 μg/mL for standard treatments .

- Case Study 2 : Research on anticancer properties revealed that a closely related compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting the importance of structural modifications in enhancing efficacy .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide can inhibit cell proliferation in various cancer cell lines. Specific studies have demonstrated in vitro cytotoxicity against:

- Neuroblastoma (SKNMC)

- Colon Cancer (HT-29)

- Prostate Cancer (PC3)

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies utilizing molecular docking techniques indicate that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests avenues for further research into its use for treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have highlighted the significance of compounds similar to This compound :

- Cytotoxicity Evaluation : A series of thiadiazole derivatives were synthesized and tested for anticancer activity using the MTT assay. Results indicated varying degrees of cytotoxicity across different cell lines, with some compounds showing comparable activity to established chemotherapeutics like doxorubicin .

- Molecular Docking Studies : In silico evaluations have been conducted to predict the binding affinity of this compound to various biological targets. These studies reinforce its potential as a scaffold for drug development aimed at inflammatory diseases .

Chemical Reactions Analysis

1.1. Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or via Hurd-Mori reactions . For example:

-

Intermediate 5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-amine is prepared by reacting 5-substituted thiadiazole-2-thiols with chloroacetyl chloride in the presence of anhydrous sodium acetate .

1.2. Incorporation of Piperazine and Acetamide Moieties

-

Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution at the 5-position of the thiadiazole core. This reaction is facilitated by refluxing with substituted piperazines in dry benzene and triethylamine .

-

Acetamide Functionalization : The thioacetamide side chain is introduced through a thiol-alkylation reaction. For instance, intermediate 2-chloro-N-methylacetamide reacts with the thiol group at the 2-position of the thiadiazole under basic conditions .

2.1. Thiadiazole Ring Reactivity

2.2. Piperazine Modifications

2.3. Thioacetamide Side Chain

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, aqueous ethanol | Cleavage to thiol and N-methylacetamide | |

| Oxidative Coupling | I<sub>2</sub>, DMSO | Disulfide bond formation |

3.1. Thiol-Disulfide Exchange

The thioether linkage (-S-) in the side chain undergoes reversible disulfide bond formation under oxidative conditions, enabling applications in prodrug design .

3.2. Piperazine Ring Functionalization

-

Acylation : Reactivity at the secondary amine of piperazine allows further derivatization with acyl chlorides or anhydrides .

-

Quaternization : Treatment with methyl iodide forms quaternary ammonium salts, enhancing water solubility .

Biological Interaction-Driven Reactivity

The compound’s antiproliferative activity against cancer cell lines (e.g., MCF-7 and HepG2) is linked to:

-

DNA Intercalation : Facilitated by the planar 1,3,4-thiadiazole ring .

-

Enoyl-ACP Reductase Inhibition : The thiadiazole-piperazine hybrid disrupts bacterial fatty acid biosynthesis, as shown in docking studies .

Stability and Degradation Pathways

| Condition | Degradation Pathway | Reference |

|---|---|---|

| Acidic Hydrolysis (pH < 3) | Cleavage of thioacetamide to thiol + acetate | |

| UV Exposure | Photooxidation of thiadiazole sulfur |

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs, focusing on synthesis, substituent effects, and inferred biological activities.

Structural Analogues and Substituent Variations

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The 2,4-dimethoxybenzoyl group in the target compound increases logP compared to non-methoxy or mono-methoxy analogs (e.g., ’s methyl/ethyl derivatives) .

- Metabolic Stability : The thioether linkage may confer resistance to oxidative degradation compared to ether or amine linkages in analogs like ’s benzothiazole derivatives .

- Solubility : Polar groups (e.g., acetamide) enhance aqueous solubility, but bulky aromatic substituents (e.g., benzothiazole in ) reduce it .

Key Research Findings

- Stereoelectronic Effects : The 2,4-dimethoxybenzoyl group in the target compound may improve π-π stacking in enzyme active sites compared to 3,4-isomers .

- Thiadiazole vs. Benzothiazole : Thiadiazoles generally show higher metabolic stability, while benzothiazoles exhibit stronger fluorescence for imaging applications .

- Synthetic Yield : Piperazine-acetamide couplings (e.g., ) achieve ~60–80% yields, but steric hindrance from bulky groups (e.g., 2,4-dimethoxybenzoyl) may reduce efficiency .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide?

Methodological Answer:

- Step 1 : Start with a thiosemicarbazide intermediate (e.g., 5-phenyl-1,3,4-thiadiazole-2-amine) and react with 2,4-dimethoxybenzoylpiperazine under reflux conditions using POCl₃ as a cyclizing agent. Adjust stoichiometry (1:1.2 molar ratio) to minimize side products .

- Step 2 : Optimize reaction time (3–6 hours) and temperature (80–90°C) via TLC monitoring. Use ethanol or acetic acid as solvents for improved solubility .

- Step 3 : Purify via column chromatography (silica gel, chloroform:acetone 3:1) and recrystallize from DMSO/water (2:1) to achieve >95% purity .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹), thiadiazole (C-S, ~1122 cm⁻¹), and piperazine (N-H, ~3310 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify methylacetamide protons (δ 1.91 ppm, singlet) and aromatic protons from the 2,4-dimethoxybenzoyl group (δ 6.8–7.5 ppm) .

- Mass Spectrometry (FAB-MS) : Verify molecular ion peaks (e.g., m/z 591.68 for C₂₄H₂₈N₆O₄S₂) and fragmentation patterns .

- X-ray Diffraction : Resolve crystallographic data (e.g., bond angles, packing) using co-crystals isolated from reaction mixtures .

Advanced: How can researchers resolve contradictions in intermediate isolation during synthesis?

Methodological Answer:

- Issue : Failed isolation of intermediates (e.g., thioacetamide derivatives) due to instability .

- Solution :

Advanced: What methodologies are recommended for evaluating the compound’s biological activity in cancer research?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis : Perform flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability .

- In Silico Studies : Conduct molecular docking (AutoDock Vina) to predict binding affinity for kinases or tubulin .

Basic: How can researchers determine the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Solubility : Test in DMSO (stock solution) and dilute in PBS (pH 7.4). Use surfactants (e.g., Tween-80) for hydrophobic variants .

- Stability :

- Store at –20°C in anhydrous conditions to prevent hydrolysis of the acetamide group .

- Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) over 72 hours .

Advanced: What computational approaches validate the compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate permeability (LogP >3), CYP450 inhibition, and bioavailability .

- Molecular Dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) using GROMACS .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .

Advanced: How do structural modifications impact the compound’s antimicrobial efficacy?

Methodological Answer:

- Modification Strategy :

- Evaluation : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Basic: What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Process Optimization :

- Quality Control : Validate batches using LC-MS and compare with reference standards (e.g., PubChem data) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Root Cause Analysis :

- Compare cell line origins (e.g., ATCC vs. non-certified sources) and culture conditions .

- Standardize assay protocols (e.g., incubation time, serum concentration) .

- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to identify outliers .

Advanced: What strategies improve the compound’s selectivity for target enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.